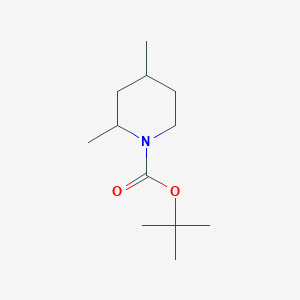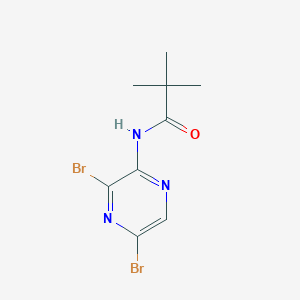
4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to facilitate the reaction and simplify the workup process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signaling cascades that regulate cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
- 1,3-Dimethyl-5-methoxypyrazole
- 5-Amino-1,3-dimethylpyrazole
- 1,3,5-Trisubstituted pyrazoles
Comparison: 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile is unique due to its hydroxyl and carbonitrile functional groups, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
4-hydroxy-1,5-dimethylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-4-6(10)5(3-7)8-9(4)2/h10H,1-2H3 |
Clave InChI |
QAQWRHLFEUNWKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)











![Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13077412.png)
